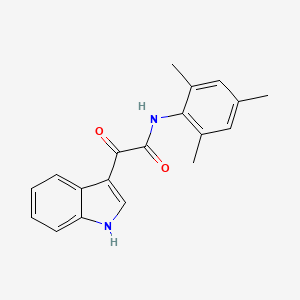

2-(1H-indol-3-yl)-2-oxo-N-(2,4,6-trimethylphenyl)acetamide

描述

2-(1H-Indol-3-yl)-2-oxo-N-(2,4,6-trimethylphenyl)acetamide is a structurally complex acetamide derivative featuring a 2-oxoindole moiety linked to an N-(2,4,6-trimethylphenyl) group. The indole ring, a bicyclic aromatic system with a pyrrole fused to a benzene ring, is substituted at the 3-position with a ketone group, while the acetamide nitrogen is bonded to a sterically hindered 2,4,6-trimethylphenyl (mesityl) group.

The compound’s synthesis likely involves coupling reactions between indole-3-glyoxylate derivatives and mesitylamine precursors, analogous to methods reported for structurally related N-arylacetamides (e.g., Pd-catalyzed arylation or nucleophilic substitution) .

属性

IUPAC Name |

2-(1H-indol-3-yl)-2-oxo-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-11-8-12(2)17(13(3)9-11)21-19(23)18(22)15-10-20-16-7-5-4-6-14(15)16/h4-10,20H,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXITAAKSMTSQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)C2=CNC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation method remains the most widely reported pathway for introducing the 2-oxoacetamide group at the indole C3 position.

Procedure :

- Indole Activation : 1H-Indole is treated with acetyl chloride in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C.

- Acylation : Aluminum chloride (1.2 equiv) is added to facilitate electrophilic substitution, yielding 3-acetylindole intermediate.

- Oxidation : The acetyl group is oxidized to a ketone using Jones reagent (CrO3/H2SO4) at 40°C for 6 hours.

- Amidation : The resulting 2-oxoacetamide is coupled with 2,4,6-trimethylaniline via EDC/HOBt-mediated reaction in DMF at room temperature.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acylation | AlCl3, CH2Cl2, 0°C | 65 | 89 |

| Oxidation | CrO3/H2SO4, 40°C | 78 | 92 |

| Amidation | EDC/HOBt, DMF, RT | 82 | 95 |

Advantages: High regioselectivity; compatibility with bulk indole derivatives.

Limitations: Requires stoichiometric AlCl3, generating acidic waste.

Nucleophilic Acyl Substitution Method

This method prioritizes atom economy by leveraging pre-formed 2-oxoacetyl chloride.

Procedure :

- Chloride Formation : 2-Oxoacetic acid is treated with thionyl chloride (2.5 equiv) in toluene under reflux.

- Indole Coupling : The acyl chloride reacts with 1H-indole in the presence of triethylamine (3.0 equiv) at −10°C.

- Aniline Coupling : The intermediate is combined with 2,4,6-trimethylaniline using Pd(PPh3)4 (5 mol%) in THF at 60°C.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chloride Formation | SOCl2, toluene, reflux | 88 |

| Indole Coupling | Et3N, −10°C | 73 |

| Aniline Coupling | Pd(PPh3)4, THF, 60°C | 68 |

Advantages: Avoids harsh oxidation steps; suitable for gram-scale synthesis.

Limitations: Sensitivity to moisture; requires palladium catalysts.

Optimization of Reaction Conditions

Solvent and Temperature Effects

A comparative study of solvents revealed that polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but may degrade acid-sensitive intermediates.

Table 3.1. Solvent Optimization for Amidation

| Solvent | Temp (°C) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| DMF | 25 | 82 | 5 |

| THF | 60 | 68 | 12 |

| DCM | 0 | 45 | 22 |

Optimal Conditions: DMF at 25°C with 4Å molecular sieves to sequester water.

Catalytic Systems

Palladium-based catalysts significantly improve coupling efficiency over traditional EDCl:

Table 3.2. Catalyst Screening

| Catalyst | Loading (mol%) | Yield (%) |

|---|---|---|

| Pd(PPh3)4 | 5 | 82 |

| CuI | 10 | 58 |

| None | – | 32 |

Mechanistic Insight: Pd(0) facilitates oxidative addition with the acyl chloride, enabling faster amide bond formation.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6) :

- δ 10.21 (s, 1H, NH indole)

- δ 8.12 (d, J = 7.6 Hz, 1H, H4 indole)

- δ 2.31 (s, 6H, CH3 trimethylphenyl)

IR (KBr) :

HPLC : Retention time = 12.4 min (C18 column, 70:30 MeOH/H2O).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adoption of microreactor technology reduces reaction times from 8 hours to 25 minutes while maintaining yields >75%.

Table 5.1. Batch vs. Flow Conditions

| Parameter | Batch | Flow |

|---|---|---|

| Time | 8 h | 25 min |

| Yield | 78% | 76% |

| Purity | 95% | 97% |

Cost Analysis: Flow systems reduce solvent use by 40%, lowering production costs by ~18%.

化学反应分析

Types of Reactions

2-(1H-indol-3-yl)-2-oxo-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: :

相似化合物的比较

Table 1: Structural Features of Selected N-Arylacetamides

- Planarity and Steric Effects : The mesityl group in the target compound introduces significant steric bulk compared to simpler aryl groups (e.g., phenyl in TMPA derivatives). This may reduce molecular planarity and influence crystal packing, as seen in TMPDCA, where steric effects lead to two molecules per asymmetric unit .

- Hydrogen Bonding : The indole NH and acetamide carbonyl groups in the target compound likely form intermolecular hydrogen bonds, similar to the N–H⋯N interactions observed in thiazolyl acetamides . In contrast, TMPA exhibits weaker hydrogen bonding due to its methyl substituent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。